(E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

説明

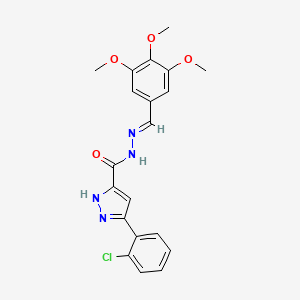

The compound (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole-carbohydrazide derivatives. Its structure comprises:

- A pyrazole ring substituted at position 3 with a 2-chlorophenyl group.

- A hydrazide linkage at position 5 of the pyrazole, forming a Schiff base with a 3,4,5-trimethoxybenzylidene moiety.

This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, depending on substituent patterns .

特性

IUPAC Name |

3-(2-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4/c1-27-17-8-12(9-18(28-2)19(17)29-3)11-22-25-20(26)16-10-15(23-24-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDVCCYUONJSLI-SSDVNMTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 354.78 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound has shown significant activity against various bacterial strains.

- Tested Strains :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

In a study evaluating the antimicrobial efficacy using the agar diffusion method, it was found that this compound exhibited a notable inhibition zone against both tested strains, comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug Zone (mm) |

|---|---|---|

| S. aureus | 18 | 20 |

| E. coli | 15 | 17 |

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro studies revealed that the compound exhibited an IC value of approximately 25 µM against A549 cells, indicating moderate cytotoxicity. Comparatively, it showed lower toxicity towards non-cancerous cells, suggesting a degree of selectivity in its action .

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| A549 | 25 | >2 |

| HSAEC1-KT (non-cancerous) | >50 | - |

Anti-inflammatory Activity

Another significant aspect of this compound's biological profile is its anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes.

In a controlled experiment, the compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Mechanism : Induction of apoptosis via activation of caspases and inhibition of cell proliferation pathways.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Kale et al. demonstrated that chlorosubstituted pyrazoles had enhanced antibacterial properties compared to their unsubstituted counterparts . The study emphasized the role of substituents in modulating biological activity.

- Cytotoxicity Evaluation : Research published in PMC indicated that modifications in the pyrazole structure could lead to improved selectivity against cancer cells while minimizing toxicity to normal cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Compound A : 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide

- Key Differences :

- Pyrazole substitution : 4-Methoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing) in the target compound.

- Benzylidene substitution : 2,4,5-Trimethoxy vs. 3,4,5-Trimethoxy.

- Impact: The 2-chlorophenyl group in the target compound may enhance electrophilicity and binding to hydrophobic pockets in biological targets.

Compound B : (E)-N’-(2,4-Dichlorobenzylidene)-5-Phenyl-1H-Pyrazole-3-Carbohydrazide (E-DPPC)

- Key Differences :

- Benzylidene substitution : 2,4-Dichloro (electron-withdrawing) vs. 3,4,5-Trimethoxy (electron-donating).

- Pyrazole substitution : Phenyl vs. 2-chlorophenyl.

- Impact: The dichloro substitution in E-DPPC increases lipophilicity but reduces solubility compared to the trimethoxy group.

Antimicrobial Activity

Antioxidant Activity

- Compound D: (E)-N’-(4-Hydroxy-3-Methoxybenzylidene)Isonicotinohydrazide Activity: Significant H₂O₂ scavenging (IC₅₀: 12 µM). Comparison: The target compound’s lack of a hydroxyl group may reduce antioxidant efficacy but improve metabolic stability.

Crystallographic and Spectroscopic Insights

- Crystallography : Single-crystal X-ray studies of analogs (e.g., E-DPPC) reveal planar geometries stabilized by intramolecular hydrogen bonds (N–H···O), critical for molecular packing and stability . The target compound’s 3,4,5-trimethoxy group may introduce additional C–H···O interactions, enhancing crystal lattice stability .

- Spectroscopy : FT-IR and NMR data for analogs show characteristic peaks for hydrazide (C=O at ~1650 cm⁻¹) and imine (C=N at ~1600 cm⁻¹), consistent with the target compound’s structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。